4-Chloro-2,5-difluorophenylboronic acid
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Overview
Description
4-Chloro-2,5-difluorophenylboronic acid is an organoboron compound widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine and fluorine atoms. Its molecular formula is C6H4BClF2O2, and it has a molecular weight of 192.36 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-2,5-difluorophenylboronic acid can be synthesized through various methods. One common approach involves the reaction of 4-chloro-2,5-difluorobenzene with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, often in the presence of a base like potassium carbonate, and is carried out in an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2,5-difluorophenylboronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl halide in the presence of a palladium catalyst .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol).
Major Products: The major products of reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
4-Chloro-2,5-difluorophenylboronic acid has diverse applications in scientific research:
Mechanism of Action
The primary mechanism of action for 4-chloro-2,5-difluorophenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired biaryl product. The molecular targets are typically aryl halides, and the pathways involve palladium-catalyzed cross-coupling reactions .
Comparison with Similar Compounds
- 4-Chloro-2-fluorophenylboronic acid
- 2,4-Difluorophenylboronic acid
- 5-Chloro-2,4-difluorophenylboronic acid
Comparison: 4-Chloro-2,5-difluorophenylboronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. Compared to 4-chloro-2-fluorophenylboronic acid and 2,4-difluorophenylboronic acid, the presence of both chlorine and fluorine atoms at distinct positions on the phenyl ring can lead to different electronic and steric effects, impacting the outcome of coupling reactions .
Properties
IUPAC Name |
(4-chloro-2,5-difluorophenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClF2O2/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2,11-12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZWCWTWFFVBGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)Cl)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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